N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 893784-93-5
VCID: VC4797805
InChI: InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33)
SMILES: CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC
Molecular Formula: C29H31N3O3
Molecular Weight: 469.585

N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

CAS No.: 893784-93-5

VCID: VC4797805

Molecular Formula: C29H31N3O3

Molecular Weight: 469.585

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide - 893784-93-5

Description

The compound N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic organic molecule that belongs to the class of substituted quinolinone derivatives. These compounds are often investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an in-depth analysis of its synthesis, structural characteristics, and potential applications.

Structural Overview

The chemical structure of this compound includes:

  • A quinolinone core: A bicyclic aromatic system that contributes to its stability and bioactivity.

  • Substituents:

    • 4-Ethylphenyl groups: Attached to both the quinolinone core and the acetamide moiety.

    • Methoxy group: Located at position 7 of the quinolinone ring.

    • Amino-methyl linkage: Connecting the quinolinone and ethylphenyl groups.

These features suggest potential for hydrogen bonding, π-stacking interactions, and hydrophobic effects, which are critical for biological activity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the quinolinone core:

    • Starting from an appropriate anthranilic acid derivative or ethyl acetoacetate.

    • Cyclization with aldehydes or ketones in acidic or basic conditions.

  • Introduction of substituents:

    • Methoxy group via methylation using dimethyl sulfate or methyl iodide.

    • Ethylphenyl groups through nucleophilic substitution or reductive amination.

  • Amide bond formation:

    • Coupling reactions between an amine (quinolinone derivative) and an activated acetic acid derivative (e.g., acetic anhydride).

Analytical Characterization

The compound can be characterized using several spectroscopic and analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

    • Key signals include aromatic protons (7–8 ppm), methoxy group (~3.8 ppm), and aliphatic protons from ethyl groups (~0.9–2 ppm).

  • Mass Spectrometry (MS):

    • Confirms molecular weight through the molecular ion peak.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=O stretching ~1650 cm1^{-1}) and methoxy groups (C-O stretching ~1100 cm1^{-1}).

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in the crystal lattice.

Potential Applications

Quinolinone derivatives like this compound are widely studied for their pharmacological properties:

  • Anticancer Activity:

    • Quinolinones have shown cytotoxic effects against various cancer cell lines by inhibiting DNA topoisomerase or inducing apoptosis .

  • Antibacterial Properties:

    • The presence of electron-donating groups (e.g., methoxy) enhances bacterial cell membrane penetration.

  • Anti-inflammatory Effects:

    • Amide linkages and aromatic substituents may inhibit enzymes involved in inflammation pathways.

Comparative Data Table

PropertyDetails
Molecular FormulaC27H29N3O3C_{27}H_{29}N_3O_3
Molecular Weight~443 g/mol
Functional GroupsMethoxy (-OCH3_3), Amide (-CONH), Aromatic Rings
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol).
Biological TargetCancer cell lines, bacterial enzymes, inflammatory mediators
CAS No. 893784-93-5
Product Name N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Molecular Formula C29H31N3O3
Molecular Weight 469.585
IUPAC Name 2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C29H31N3O3/c1-4-20-6-11-24(12-7-20)30-18-23-16-22-10-15-26(35-3)17-27(22)32(29(23)34)19-28(33)31-25-13-8-21(5-2)9-14-25/h6-17,30H,4-5,18-19H2,1-3H3,(H,31,33)
Standard InChIKey SGHKEGWYXDWJOL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)CC
Solubility not available
PubChem Compound 16956103
Last Modified Aug 17 2023

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